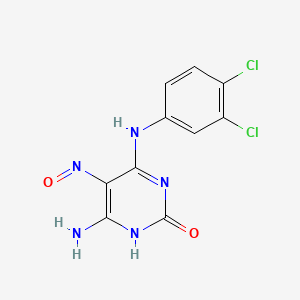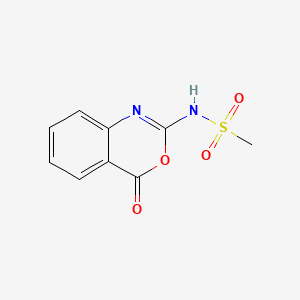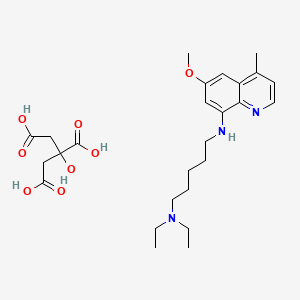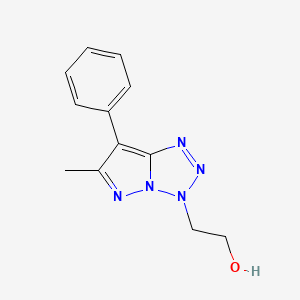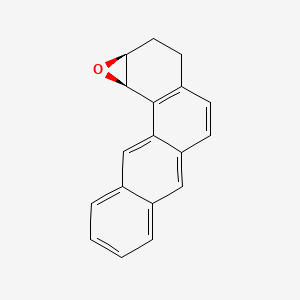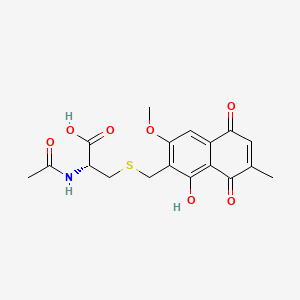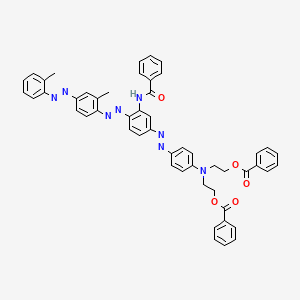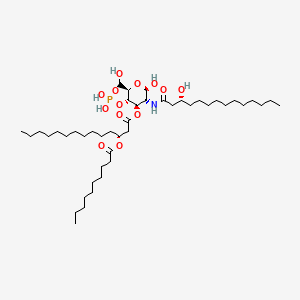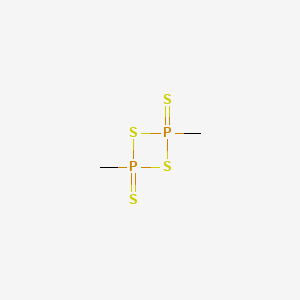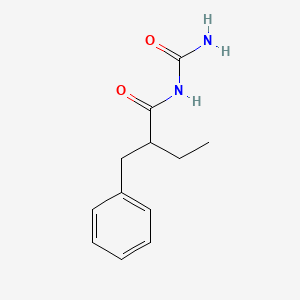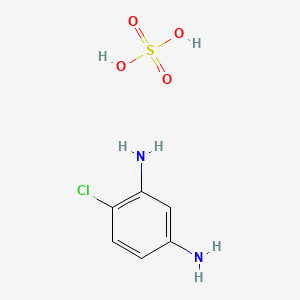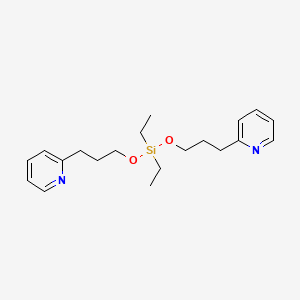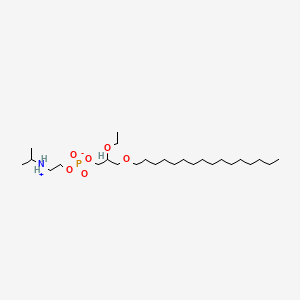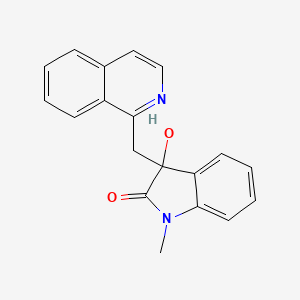
3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines an indole core with isoquinoline and hydroxy functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the isoquinoline moiety through a series of condensation and cyclization reactions. The hydroxy group is then introduced via selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The isoquinoline and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-(1-isoquinolinylmethyl)-1,3-dihydro-2H-indol-2-one
- 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-2H-indol-2-one
- 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol
Uniqueness
The uniqueness of 3-Hydroxy-3-(1-isoquinolinylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
66948-20-7 |
|---|---|
Molekularformel |
C19H16N2O2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
3-hydroxy-3-(isoquinolin-1-ylmethyl)-1-methylindol-2-one |
InChI |
InChI=1S/C19H16N2O2/c1-21-17-9-5-4-8-15(17)19(23,18(21)22)12-16-14-7-3-2-6-13(14)10-11-20-16/h2-11,23H,12H2,1H3 |
InChI-Schlüssel |
XXBVFWZJBFBOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=NC=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


